Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “this compound”, can be synthesized through various routes. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring, which are nitrogen-containing heterocyclic compounds . The presence of these rings makes it an attractive scaffold for drug discovery research .Scientific Research Applications
Antitumor Activity
A study focused on the synthesis of novel methyl thieno[2,3-b]pyrazine carboxylates, structurally related to Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate, demonstrated their potential in antitumor activity. These compounds showed selectivity and efficacy in inhibiting the growth of various human tumor cell lines, including gastric adenocarcinoma and colorectal adenocarcinoma, without significant toxicity to non-tumor cells (Rodrigues et al., 2021).
Efficient Synthesis
Another research elaborated on the efficient synthesis methods related to pyrazine compounds. This includes the synthesis of 2-bromo-5-methyl pyrazine, a compound closely related to the one , highlighting the evolution of synthetic strategies for these types of compounds (Madhusudhan et al., 2009).
Novel Heterocycles Synthesis
Research on novel 6-functionalized pyrazines, which include derivatives similar to this compound, emphasizes the diversity in the synthesis of such compounds. These studies aim to expand the library of heterocyclic compounds for potential pharmaceutical applications (El‐Dean et al., 2018).
Corrosion Inhibition
A study on pyrazine derivatives, including compounds like 2-methylpyrazine and 2-aminopyrazine, investigated their potential as corrosion inhibitors. This research provides insights into the application of such compounds in protecting metals against corrosion, suggesting a non-pharmaceutical application area (Obot & Gasem, 2014).
Supramolecular Synthon
The study of the crystal structures of pyrazinic acid and its isomers, including methylpyrazine carboxylic acids, explored the occurrence of carboxylic acid-pyridine supramolecular synthons. These findings are vital in understanding the molecular interactions and crystal engineering strategies for such compounds (Vishweshwar et al., 2002).
Synthesis of Heterocycles for Dyes
Research on the synthesis of heterocyclic compounds, including pyrazolo[3,4-b]pyrazines, has been used to develop disperse dyes for polyester fibers. This indicates the utility of these compounds in textile and material science industries (Rangnekar & Dhamnaskar, 1990).
Properties
IUPAC Name |
methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-2-3-7(10)12(6)5-4-11-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJMKMOSVHMZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN2C1=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.